3,3-Difluoro-1,4-diphenylazetidin-2-one
Overview
Description
3,3-Difluoro-1,4-diphenylazetidin-2-one is an organic compound with the molecular formula C15H11F2NO. It is a member of the azetidinone family, characterized by a four-membered lactam ring. The presence of two fluorine atoms at the 3-position and phenyl groups at the 1 and 4 positions makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,4-diphenylazetidin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a difluorinated intermediate with a suitable amine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated alcohols .
Scientific Research Applications
3,3-Difluoro-1,4-diphenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: A simpler analog with similar fluorine substitution but lacking the phenyl groups.
3,3-Difluoropyrrolidine: Another fluorinated compound with a five-membered ring structure.
4,4-Difluoropiperidine: A related compound with a six-membered ring and similar fluorine substitution.
Uniqueness
3,3-Difluoro-1,4-diphenylazetidin-2-one is unique due to its specific substitution pattern and the presence of phenyl groups, which confer distinct chemical and physical properties. These features make it valuable in specialized applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
3,3-difluoro-1,4-diphenylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-15(17)13(11-7-3-1-4-8-11)18(14(15)19)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUHZQULOHHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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